Lipophilicity vs. tert-Butyl and Benzyl Analogs
Prop-2-enyl 3-oxopiperidine-1-carboxylate exhibits a calculated XLogP of 0.7, indicating lower lipophilicity compared to its tert-butyl ester analog (XLogP ≈ 1.59-2.0) and benzyl ester analog (XLogP ≈ 1.5-1.93) [1][2][3]. This difference in calculated partition coefficient suggests the allyl carbamate derivative may have better aqueous solubility and different membrane permeability characteristics than the more hydrophobic tert-butyl and benzyl counterparts.
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.7 (calculated) |
| Comparator Or Baseline | tert-Butyl analog: XLogP ≈ 1.59-2.0; Benzyl analog: XLogP ≈ 1.5-1.93 |
| Quantified Difference | 0.8-1.3 log units lower (more hydrophilic) |
| Conditions | Calculated using XLogP3 method; values from authoritative chemical databases |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and potentially more favorable pharmacokinetic properties, making this compound a better choice for early-stage drug discovery libraries targeting soluble candidates.
- [1] Chem960. (n.d.). 885274-83-9 (N-烯丙氧基羰基-3-哌啶酮). XLogP = 0.7. View Source
- [2] Chembase. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. LogP = 1.592. View Source
- [3] Molbase. (n.d.). Benzyl 3-oxopiperidine-1-carboxylate. LogP = 1.926; XLogP3 = 1.5. View Source
